molecular formula C9H6NO2- B1262381 quinolin-4(1H)-one-3-olate

quinolin-4(1H)-one-3-olate

Cat. No.: B1262381
M. Wt: 160.15 g/mol
InChI Key: BHTNYVRPYQQOMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-4(1H)-one-3-olate is conjugate base of 3-hydroxyquinolin-4(1H)-one arising from deprotonation of the 3-hydroxy group;  major species at pH 7.3. It is a conjugate base of a 3-hydroxyquinolin-4(1H)-one.

Scientific Research Applications

Antimalarial Applications

Quinolin-4(1H)-one derivatives have been identified as potential antimalarial agents. A notable compound derived from this class is ELQ-233, which demonstrated low nanomolar IC50 values against multidrug-resistant strains of Plasmodium falciparum. Further optimization led to ELQ-271, which exhibited enhanced metabolic stability and efficacy in vivo . The structural modifications on the benzene ring of the quinolone core significantly influenced its reactivity and overall effectiveness against malaria .

Antiviral Applications

Quinolin-4(1H)-one-3-olate has also been explored for its antiviral properties. Elvitegravir, a drug developed from this compound class, acts as an integrase inhibitor for HIV treatment. Its approval by the FDA in 2014 marked a significant advancement in HIV therapy . The mechanism involves blocking the integration of viral DNA into the host genome, showcasing the compound's potential in combating viral infections.

Anticancer Properties

Research indicates that quinolin-4(1H)-one derivatives possess anticancer activities. For instance, ciprofloxacin and norfloxacin have shown efficacy in inducing apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism behind their action includes interference with DNA synthesis and selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

Ciprofloxacin : This antibiotic has been demonstrated to induce apoptosis in HeLa cells with significant inhibition of cell viability .

Norfloxacin Derivatives : These have been synthesized to enhance anticancer activity, with some derivatives showing promising results against breast cancer cell lines by altering gene expression favorably towards anticancer effects .

Summary of Findings

This compound is a versatile compound with significant applications in medicinal chemistry. Its derivatives are being actively researched for their potential as:

Application TypeNotable CompoundsMechanism
AntimalarialELQ-233, ELQ-271Inhibition of Plasmodium falciparum growth
AntiviralElvitegravirInhibition of HIV integrase
AnticancerCiprofloxacin, NorfloxacinInduction of apoptosis in cancer cells

Properties

Molecular Formula

C9H6NO2-

Molecular Weight

160.15 g/mol

IUPAC Name

4-oxo-1H-quinolin-3-olate

InChI

InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1

InChI Key

BHTNYVRPYQQOMJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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